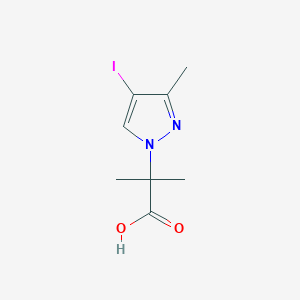
5-(3-aminopropyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-aminopropyl)piperidin-2-one is a synthetic compound that belongs to the class of piperidinones. It has garnered significant attention from scientists and researchers due to its versatile properties and potential implications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminopropyl)piperidin-2-one typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, and nickel . Another method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow reactions and microwave irradiation to achieve efficient cyclocondensation in an alkaline aqueous medium . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3-aminopropyl)piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Hydrogenation reactions using palladium and rhodium catalysts are common.
Substitution: The compound can undergo substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Common reagents used in these reactions include palladium, rhodium, cobalt, ruthenium, and nickel-based catalysts . Reaction conditions often involve hydrogenation, cyclization, and cycloaddition processes .
Major Products Formed
The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
5-(3-aminopropyl)piperidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-(3-aminopropyl)piperidin-2-one involves its interaction with various molecular targets and pathways. For example, piperidine derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase systems . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(3-aminopropyl)piperidin-2-one include other piperidine derivatives such as:
Uniqueness
What sets this compound apart from other similar compounds is its unique structure and versatile reactivity, which allows for the synthesis of a wide range of derivatives with diverse biological activities .
Properties
CAS No. |
1547007-55-5 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




